molecular formula C13H23NO4 B3017175 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid CAS No. 1702863-52-2

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid

Cat. No. B3017175
CAS RN: 1702863-52-2
M. Wt: 257.33
InChI Key: LQBXUNZLAVQJTR-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is also known as tBOC-lysine and is commonly used as a protecting group for lysine residues in peptide synthesis.

Scientific Research Applications

Asymmetric Synthesis Applications

  • 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid has been utilized in the asymmetric synthesis of α-alkylated α-amino acids. A study by Georg and Guan (1992) demonstrated the synthesis of α-alkylated azocane-2-carboxylic acid methyl esters with high enantiomeric excess, indicating its potential for producing optically active compounds (Georg & Guan, 1992).

Synthesis of Heterocyclic Compounds

  • The compound has been involved in the synthesis of heterocyclic structures. Behler et al. (2011) reported its use in synthesizing benzo[c]azocanones and indeno[1,2-b]pyrroles, highlighting its versatility in forming complex heterocyclic systems (Behler et al., 2011).

Organocatalytic Applications

  • In organocatalysis, this compound has been utilized for oxidative cleavage of terminal diols. Shibuya et al. (2012) described its use in the organocatalytic one-pot oxidative cleavage of terminal diols to dehomologated carboxylic acids, showcasing its efficacy in organic synthesis processes (Shibuya et al., 2012).

Synthesis of Aziridine Derivatives

  • It plays a role in the synthesis of aziridine derivatives. Bernstein and Ben-Ishai (1977) described the synthesis of N-substituted aziridine-2-carboxylates using related compounds, implying its potential in synthesizing constrained heterocyclic diamino acid derivatives (Bernstein & Ben-Ishai, 1977).

Fluorescent Derivatization in Chromatography

  • The compound has also been explored in the context of high-performance liquid chromatography (HPLC) for fluorescent derivatization of carboxylic acids. Santa et al. (1998) demonstrated its use as a precolumn fluorescent derivatization reagent in HPLC, expanding its applications in analytical chemistry (Santa et al., 1998).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXUNZLAVQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid

CAS RN

1702863-52-2
Record name 1-[(tert-butoxy)carbonyl]azocane-2-carboxylic acid
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